![molecular formula C21H27N3O3S B2619436 N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946248-34-6](/img/structure/B2619436.png)
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
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Overview
Description
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide, commonly known as MOR-091, is a drug compound that has been widely used in scientific research. It belongs to the class of oxalamide compounds, which have been found to have various biological activities. MOR-091 has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and pain.
Mechanism of Action
The exact mechanism of action of MOR-091 is not fully understood. However, studies have shown that it can interact with various proteins and enzymes in the body, leading to its biological effects. It has been found to modulate the activity of various ion channels and receptors, leading to its analgesic and anti-inflammatory effects. It has also been found to inhibit the activity of various enzymes involved in cancer cell growth, leading to its anti-cancer effects.
Biochemical and Physiological Effects:
MOR-091 has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of pain and inflammation. It has also been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the treatment of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MOR-091 in lab experiments is its specificity and potency. It has been found to have high affinity for its target proteins and enzymes, leading to its biological effects at low concentrations. However, one of the limitations of using MOR-091 in lab experiments is its solubility. It has been found to be poorly soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on MOR-091. One direction is to further elucidate its mechanism of action, which can provide insights into its potential use in the treatment of various diseases. Another direction is to optimize its synthesis to improve its yield and purity. Additionally, further studies can be conducted to investigate its potential use in combination with other drugs for the treatment of cancer and other diseases.
Synthesis Methods
The synthesis of MOR-091 involves a series of chemical reactions, starting from the reaction of 4-isopropylphenyl magnesium bromide with 2-chloro-N-(2-(thiophen-3-yl)ethyl)morpholine. This is followed by the reaction of the resulting compound with oxalyl chloride to form the final product, MOR-091. The synthesis of MOR-091 has been optimized to improve the yield and purity of the compound.
Scientific Research Applications
MOR-091 has been extensively studied for its potential use in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain. It has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-N'-(4-propan-2-ylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-15(2)16-3-5-18(6-4-16)23-21(26)20(25)22-13-19(17-7-12-28-14-17)24-8-10-27-11-9-24/h3-7,12,14-15,19H,8-11,13H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIRHESGVASBAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-isopropylphenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide |
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